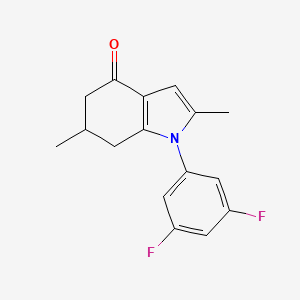

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are of wide interest due to their diverse biological and clinical applications . The presence of the 3,5-difluorophenyl group suggests that this compound may have unique properties due to the influence of the fluorine atoms.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule and their chemical environments .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups and the conditions under which the reactions are carried out. Indole derivatives can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific molecular structure. For instance, the presence of fluorine atoms could influence these properties .Scientific Research Applications

Synthesis and Structural Studies

One-Pot Synthesis of Derivatives : Research by Shashi, Prasad, & Begum (2020) discusses the synthesis of 1,4-dihydropyridines, exploring the role of fluorine in interactions affecting crystal packing. This study provides insights into the synthesis methods and structural properties of similar compounds.

Crystal Structure Analysis : The work by Cho et al. (2015) examines the crystal structure of chlorfluazuron, a compound with a similar structural motif, offering insights into molecular conformations and interactions.

Calcium Channel Antagonists : Studies by Triggle et al. (1980) and Fossheim et al. (1982) detail the structures of calcium channel antagonists, providing a basis for understanding similar dihydropyridine compounds' biological activity and conformation.

Chemical Reactions and Intermediates : Moiseev et al. (2007) investigate the photoreactions of pyrazol-4-ones, leading to the formation of indanones and cyclopropanone intermediates. This study Moiseev et al. (2007) provides valuable insights into the reactivity and potential applications of similar chemical structures.

Chemical Properties and Reactions

Substituent Effects on Solvolysis : Fujio et al. (1997) explore the effects of different substituents on the solvolysis rates of certain compounds, offering insights into the reactivity and stability of similar fluorinated structures Fujio et al. (1997).

Enantioselective Reactions : Sobolev et al. (2002) discuss the enantioselective hydrolysis of dihydropyridine derivatives, shedding light on the stereochemistry and potential for chiral separation in similar compounds Sobolev et al. (2002).

Polymerization and Complexation : Souverain et al. (1980) examine the complexation of trifluoromethanesulphonates, contributing to an understanding of the polymerization and interaction of fluorine-containing compounds Souverain et al. (1980).

Advanced Applications

Photochemical Properties : Tong et al. (2011) study the photochromic and fluorescent properties of a diarylethene compound, providing insights into potential photochemical applications of similar fluorinated compounds Tong et al. (2011).

Organic Light-Emitting Devices : Li et al. (2012) synthesize and characterize novel arylamines for use in organic light-emitting devices, offering a perspective on the electronic applications of similar fluorinated compounds Li et al. (2012).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by indole derivatives, this compound could be of interest in fields such as medicinal chemistry, pharmacology, and materials science .

properties

IUPAC Name |

1-(3,5-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO/c1-9-3-15-14(16(20)4-9)5-10(2)19(15)13-7-11(17)6-12(18)8-13/h5-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUFIVFJUQKMSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)

![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2376466.png)

![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)

![N-{5-[(E)-2-(5-{[(4-acetylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2376475.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)

![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)